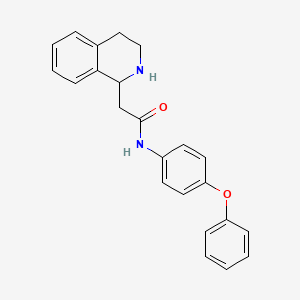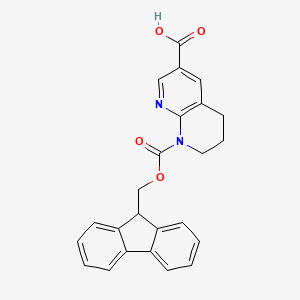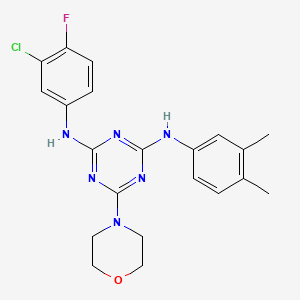![molecular formula C21H19N3O B2964312 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide CAS No. 1787914-26-4](/img/structure/B2964312.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolo[2,3-b]pyridine moiety linked to a naphthamide group via a propyl chain. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
Target of Action
The compound N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide has been found to target the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound acts as an inhibitor of FGFRs . It binds to these receptors, preventing their activation and subsequent downstream signaling . This inhibition disrupts the normal functioning of the FGFR signaling pathway, which can lead to a reduction in cell proliferation and migration, and an increase in apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGFR signaling pathway . When FGFRs are inhibited, downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt are also affected . These pathways play crucial roles in cell proliferation, migration, and survival .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells where FGFR signaling is often upregulated . In vitro studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including the cyclization of appropriate precursors under controlled conditions. The propyl chain is then introduced via alkylation reactions, followed by the attachment of the naphthamide group through amide bond formation. Common reagents used in these steps include alkyl halides, amines, and coupling agents such as EDCI or DCC .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly targeting FGFR1, FGFR2, and FGFR3.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and have been studied for their kinase inhibitory activity.
Pyrrolopyrazine derivatives: These compounds exhibit similar biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide stands out due to its specific structural features, which confer unique binding properties and biological activities. Its ability to target multiple kinases with high specificity makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(19-10-3-7-16-6-1-2-9-18(16)19)23-13-5-14-24-15-11-17-8-4-12-22-20(17)24/h1-4,6-12,15H,5,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDCIBEVMSJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2964230.png)
![N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2964232.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2964233.png)


![4-[(4-Iodobenzyl)oxy]benzaldehyde](/img/structure/B2964238.png)
![2-(4-Chlorophenyl)-7-methoxy-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2964240.png)
![N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2964241.png)

![2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2964246.png)
![ethyl 4-{2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate](/img/structure/B2964249.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2964251.png)
![N-benzyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2964252.png)
